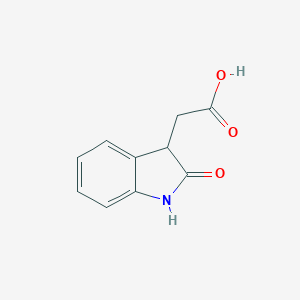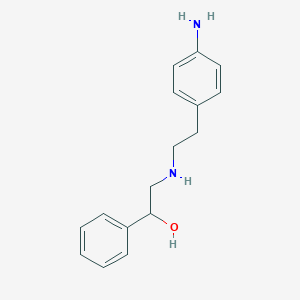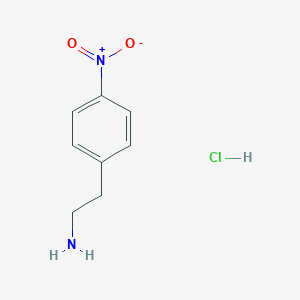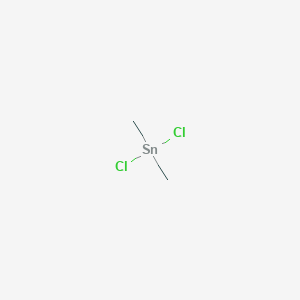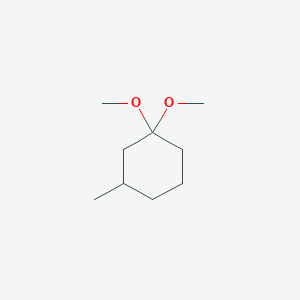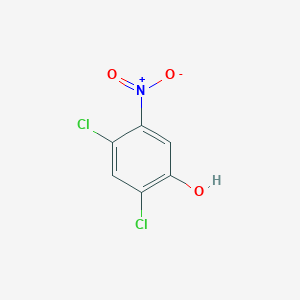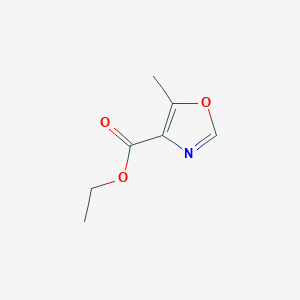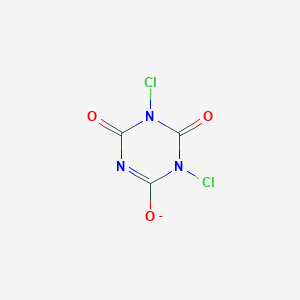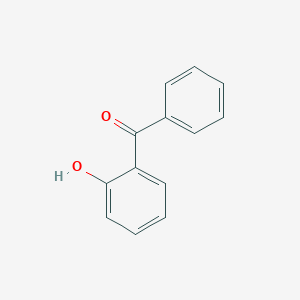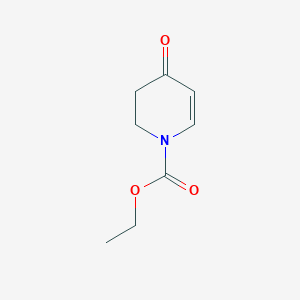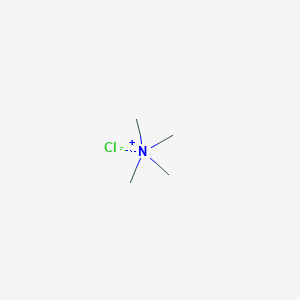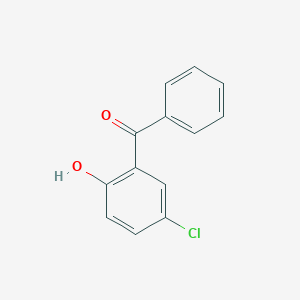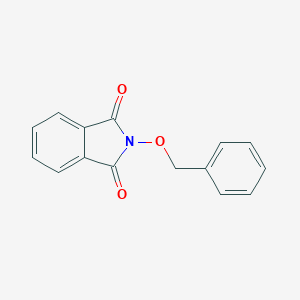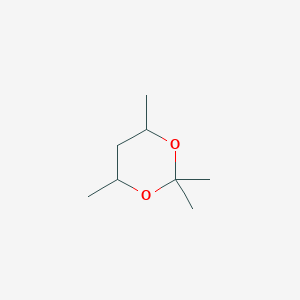
2,2,4,6-Tetramethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,6-Tetramethyl-1,3-dioxane is a cyclic ether compound that has been widely used in scientific research applications. Its unique chemical structure has made it an important tool for various laboratory experiments.
Mécanisme D'action
The mechanism of action of 2,2,4,6-Tetramethyl-1,3-dioxane is not well understood. However, it is believed that its unique chemical structure allows it to act as a good solvent for organic compounds, particularly for hydrophobic compounds. It is also believed that its cyclic structure allows it to stabilize radical reactions.
Effets Biochimiques Et Physiologiques
2,2,4,6-Tetramethyl-1,3-dioxane has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe solvent for organic compounds. It has low toxicity and is not known to cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2,4,6-Tetramethyl-1,3-dioxane in laboratory experiments include its ability to dissolve hydrophobic compounds, its stability in radical reactions, and its low toxicity. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the use of 2,2,4,6-Tetramethyl-1,3-dioxane in scientific research. One direction is the development of new synthesis methods that are more cost-effective and easier to perform. Another direction is the study of its mechanism of action and its potential use in other chemical reactions. Additionally, its use as a solvent for drug discovery and development is an area of interest for future research. Overall, 2,2,4,6-Tetramethyl-1,3-dioxane has the potential to be an important tool for various scientific research applications.
Méthodes De Synthèse
The synthesis of 2,2,4,6-Tetramethyl-1,3-dioxane can be achieved through several methods. One common method is the reaction of tetramethyl orthosilicate with ethylene glycol in the presence of a strong acid catalyst. Another method involves the reaction of tetramethyl orthosilicate with ethylene oxide in the presence of a Lewis acid catalyst. Both methods produce high yields of 2,2,4,6-Tetramethyl-1,3-dioxane.
Applications De Recherche Scientifique
2,2,4,6-Tetramethyl-1,3-dioxane has been widely used in scientific research applications. Its unique chemical properties make it an important tool for various laboratory experiments. It is commonly used as a solvent for organic compounds, particularly for the dissolution of hydrophobic compounds. It is also used as a reaction medium for various chemical reactions. Additionally, it is used as a stabilizer for radical reactions and as a protecting group for alcohols and amines.
Propriétés
Numéro CAS |
17227-17-7 |
|---|---|
Nom du produit |
2,2,4,6-Tetramethyl-1,3-dioxane |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2,2,4,6-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-6-5-7(2)10-8(3,4)9-6/h6-7H,5H2,1-4H3 |
Clé InChI |
GPKRWHGIASNHBE-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)(C)C)C |
SMILES canonique |
CC1CC(OC(O1)(C)C)C |
Autres numéros CAS |
20268-00-2 |
Synonymes |
2,2,4,6-tetramethyl-1,3-dioxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



